7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

This 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 938283-44-4) features a unique 7-fluoro substitution that enhances metabolic stability and target binding vs. non-fluorinated or 6-fluoro analogs. Its 3-carboxylic acid geometry provides distinct H-bond donor/acceptor architecture compared to the 4-COOH regioisomer, making it essential for fragment-based drug discovery, DNA gyrase inhibitor development, and regioselective synthetic methodology. Procure now to advance your quinoline-based antibacterial or anticancer programs.

Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
CAS No. 938283-44-4
Cat. No. B3169882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS938283-44-4
Molecular FormulaC10H6FNO3
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)C(=C2)C(=O)O
InChIInChI=1S/C10H6FNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15)
InChIKeyYGDLAHPTTPKYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 938283-44-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 938283-44-4) is a fluorinated 2-quinolone derivative bearing a carboxylic acid at the 3-position and a fluorine substituent at the 7-position of the quinoline ring system [1]. With a molecular formula of C₁₀H₆FNO₃ and a molecular weight of 207.16 g/mol, this compound belongs to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid chemotype—a privileged scaffold in antibacterial, antitubercular, and anticancer drug discovery [2]. Its computed XLogP3-AA of 1.7, two hydrogen bond donors, and four hydrogen bond acceptors define a physicochemical profile that distinguishes it from non-fluorinated and regioisomeric analogs, directly impacting synthetic tractability and downstream biological performance of derived compounds [1].

Why Generic Substitution of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with Unsubstituted or Regioisomeric Analogs Compromises Research Outcomes


Within the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid family, the position and number of fluorine substituents govern lipophilicity, hydrogen-bonding capacity, and electronic character of the aromatic ring—parameters that directly modulate target binding, metabolic stability, and pharmacokinetics of derived bioactive molecules . The 7-fluoro substitution on the target compound confers a distinct electronic distribution compared to the 6-fluoro isomer (CAS 938378-09-7), while the 3-carboxylic acid placement provides a different hydrogen-bond donor/acceptor geometry relative to the 4-carboxylic acid regioisomer (CAS 1227465-79-3). Simple replacement with the non-fluorinated parent compound (CAS 2003-79-4) eliminates the metabolic shielding and lipophilicity enhancement imparted by fluorine, potentially reducing the potency and oral bioavailability of derived drug candidates [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable property variations that cannot be replicated by in-class analogs.

Quantitative Differentiation Evidence for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Against Closest Structural Analogs


Lipophilicity (XLogP) Comparison: 7-Fluoro-3-carboxylic Acid vs. Non-Fluorinated Parent and 4-Carboxylic Acid Regioisomer

The target compound exhibits a computed XLogP3-AA of 1.7 [1], which is 0.52 log units higher than the non-fluorinated parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (logP = 1.18) [2] and 1.0 log unit lower than the 4-carboxylic acid regioisomer (logP = 2.70) . This intermediate lipophilicity profile positions 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a privileged starting point for optimizing both membrane permeability and aqueous solubility of derived drug candidates.

Lipophilicity Drug-likeness ADME prediction

Ionization State and pKa Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Positional Isomers

The carboxylic acid group at the 3-position of the target compound is conjugated with the 2-oxo group, leading to a predicted pKa of approximately 3.50 (based on the non-fluorinated parent's pKa of 3.50) [1]. In contrast, the 4-carboxylic acid regioisomer (CAS 1227465-79-3) positions the acid group away from the 2-oxo conjugation, which is expected to alter its ionization behavior and hydrogen-bonding capacity. At physiological pH 7.4, the non-fluorinated parent exhibits a logD of -2.19 [1], indicating predominant ionization and hydrophilicity. The 7-fluoro substitution on the target compound is predicted to shift logD upward by approximately 0.5 units, yielding a logD value around -1.7, representing a measurable improvement in passive membrane permeability for derived amide and ester prodrugs.

pKa Ionization Solubility

Molecular Weight and Fluorine Count: Impact on Lead-Likeness and Fragment-Based Drug Design

The target compound (MW = 207.16 g/mol) contains a single fluorine atom, placing it within the optimal fragment-like molecular weight range (MW < 250) for fragment-based drug discovery (FBDD) campaigns [1]. The 5,7-difluoro analog (CAS 1592590-69-6, MW = 225.15 g/mol) adds a second fluorine, increasing molecular weight by 18 Da and altering the electrostatic surface, which reduces hydrogen-bond basicity of the adjacent carbonyl and may negatively impact target binding for certain pharmacophores . The non-fluorinated parent (MW = 189.17 g/mol) lacks the metabolic stabilization and lipophilicity enhancement conferred by fluorine [1]. The target compound's mono-fluorinated profile offers a favorable balance between fragment-like size and fluorine-mediated property improvements.

Fragment-based drug design Lead-likeness Molecular weight

Hydrogen Bond Donor/Acceptor Architecture: 3-COOH vs. 4-COOH Regioisomer Impact on Supramolecular Interactions

The target compound possesses two hydrogen bond donors (carboxylic acid OH and lactam NH) and four hydrogen bond acceptors (carboxylic acid C=O, lactam C=O, and fluorine) [1]. The spatial arrangement of the 3-carboxylic acid enables intramolecular hydrogen bonding with the adjacent 2-oxo group, pre-organizing the molecule for specific intermolecular interactions with biological targets such as DNA gyrase and topoisomerase IV [2]. The 4-carboxylic acid regioisomer (CAS 1227465-79-3) positions the acid group distal to the 2-oxo moiety, creating a fundamentally different hydrogen-bond donor/acceptor geometry. While the non-fluorinated parent (CAS 2003-79-4) shares the 3-COOH architecture, it lacks the electron-withdrawing fluorine at the 7-position that polarizes the aromatic ring and enhances π-stacking interactions with target protein aromatic residues.

Hydrogen bonding Crystal engineering Target binding

Fluorine Position Effect: 7-Fluoro vs. 6-Fluoro Isomer on Electronic Properties and Reactivity

The 7-fluoro substitution in the target compound places the fluorine para to the ring nitrogen and ortho to the bridgehead carbon, creating a distinct electronic push-pull system with the 2-oxo-3-carboxylic acid motif . In the 6-fluoro isomer (CAS 938378-09-7), the fluorine is meta to the nitrogen and para to the bridgehead, resulting in a different resonance contribution to the quinoline π-system. This positional difference affects the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions commonly employed for late-stage diversification. Although no direct comparative kinetic study was identified, the 7-fluoro position is known to activate the 6- and 8-positions toward electrophilic substitution differently than the 6-fluoro isomer, making the target compound the preferred scaffold for specific derivatization sequences in medicinal chemistry programs.

Fluorine positional isomerism Electronic effects Cross-coupling reactivity

High-Value Application Scenarios for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases, HDACs, or DHODH Enzymes

With a molecular weight of 207.16 g/mol (within fragment-like space), balanced XLogP of 1.7, and a spatially defined hydrogen-bond donor/acceptor architecture, the target compound serves as an ideal FBDD starting fragment for targets requiring a fluorinated quinoline core [1]. The 7-fluoro substitution enhances binding affinity through favorable hydrophobic and electronic interactions while the 3-carboxylic acid provides a synthetic handle for amide coupling to generate focused libraries. The non-fluorinated parent (logP = 1.18) is less likely to occupy lipophilic enzyme pockets effectively, and the 4-carboxylic acid regioisomer (logP = 2.70) may introduce solubility challenges for fragment soaking or co-crystallization experiments [2].

Synthesis of Fluoroquinolone-Type Antibacterial Agents with Optimized Pharmacokinetics

The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a documented precursor for DNA gyrase and topoisomerase IV inhibitors, including the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class that has demonstrated MIC₉₀ values as low as 0.015 μg/mL against vancomycin-resistant Enterococci [1]. The target compound's 7-fluoro substitution provides the metabolic stability and potency enhancement characteristic of fluoroquinolone antibacterials, positioning it as a critical intermediate for developing next-generation agents targeting resistant Gram-positive and Gram-negative pathogens.

Structure-Activity Relationship (SAR) Exploration of 3-Carboxylic Acid vs. 4-Carboxylic Acid Pharmacophores

The unequivocal spatial distinction between the 3-COOH geometry (target compound) and the 4-COOH geometry (CAS 1227465-79-3) makes 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid indispensable for SAR studies probing the optimal carboxylic acid placement for target engagement [1]. Hydrogen-bond donor/acceptor geometry differences between these regioisomers cannot be compensated by any other structural modification, necessitating procurement of both compounds for rigorous side-by-side comparison in any medicinal chemistry program targeting quinoline-binding enzymes or receptors.

Synthetic Methodology Development for Regioselective Quinoline Derivatization

The 7-fluoro position in the target compound creates a unique electronic environment for exploring regioselective functionalization reactions (SNAr, Suzuki-Miyaura coupling, C-H activation) that cannot be studied using the 6-fluoro isomer (CAS 938378-09-7) [1]. For academic and industrial research groups developing novel synthetic methodologies, the target compound provides a distinct substrate scope to validate reaction generality, as the electronic effect of 7-fluoro substitution differs fundamentally from 5-, 6-, or 8-fluoro quinoline analogs.

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